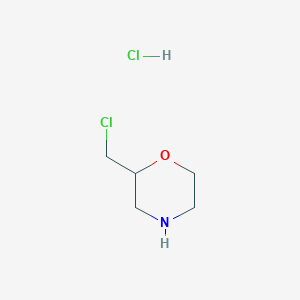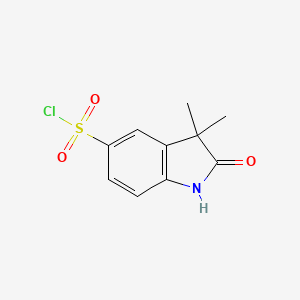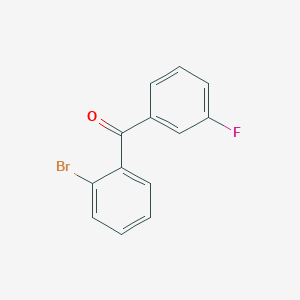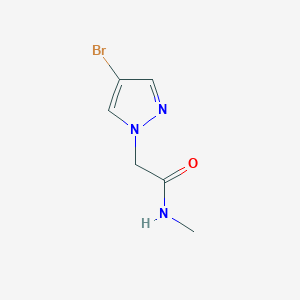
2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is an organic compound composed of carbon, hydrogen, bromine, nitrogen, and oxygen. It is a member of the pyrazole class of compounds and is a common starting material in organic synthesis. It has a wide range of applications in the pharmaceutical, agrochemical, and materials science industries. Its structure and properties make it an ideal compound for use in a variety of chemical reactions, such as the synthesis of small molecules, polymers, and various other materials.
Aplicaciones Científicas De Investigación
Cytoprotective and Anti-Ulcer Activity
Researchers have explored the potential of 1H-pyrazol-1-yl derivatives in the development of cytoprotective agents, particularly for their anti-ulcerative properties. For example, certain 1H-pyrazol-1-ylpyrimidine derivatives have demonstrated strong inhibitory effects on ulcers induced by various stressors in rats, alongside displaying low acute toxicity (Ikeda et al., 1996). Another study highlighted the potent cytoprotective effects of bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines, with compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine showing promising results for treating gastric mucosal ulcers (Ikeda et al., 1997).
Antinociceptive and Anti-Inflammatory Properties
The antinociceptive effects of pyrazolyl-thiazole derivatives have been investigated, revealing significant dose-dependent antinociception without nonspecific motor effects. This suggests a potential for developing non-opioid pain management therapies (Prokopp et al., 2006). Additionally, new pyrazole derivatives have been assessed for their analgesic, anti-inflammatory, and vasorelaxant effects, showing promise in reducing pain and inflammation while exhibiting a safe toxicity profile (Oliveira et al., 2017).
Neuroprotective and Neurogenesis Effects
The role of cannabinoid receptors in regulating neurogenesis has been explored, with studies indicating that CB1 cannabinoid receptors may promote neurogenesis in the adult brain. Antagonists of these receptors have been shown to paradoxically increase neurogenesis, revealing a complex interaction that could inform future neuroprotective therapies (Jin et al., 2004).
Anticancer Potential
Compounds related to 1H-pyrazol-1-yl have been evaluated for their anticancer activity, particularly as tubulin polymerization inhibitors. Studies have revealed that certain derivatives show encouraging anticancer activity along with significant tissue distribution, potentially offering a new avenue for cancer treatment (Fan et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole moiety in the given compound, have been reported to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, leading to their therapeutic potential .
Mode of Action
Based on the structural similarity to imidazole compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Imidazole compounds, which share structural similarity, have been reported to affect various biochemical pathways, including inflammatory pathways, bacterial cell wall synthesis, and dna replication .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the cellular redox state .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in apoptosis, cell proliferation, and differentiation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active site of target enzymes and preventing their normal function. This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, the compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to its degradation. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been noted, where a specific dosage range results in significant biochemical and cellular changes. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain cellular compartments, influencing its localization and activity. Transporters involved in its uptake and distribution include those associated with amino acid and peptide transport .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. It has been observed to localize in the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus suggests a role in regulating gene expression .
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHACBMAWLNUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598856 |
Source


|
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179904-89-2 |
Source


|
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
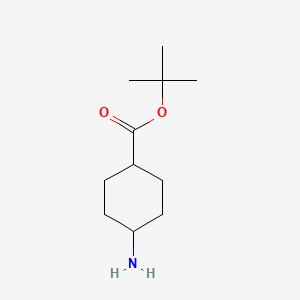

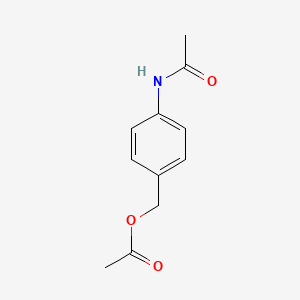




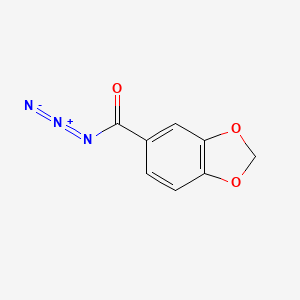
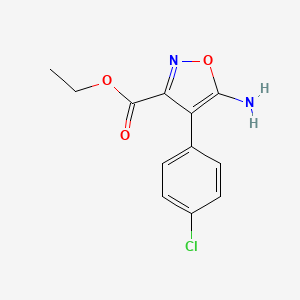
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
